Ecgonine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

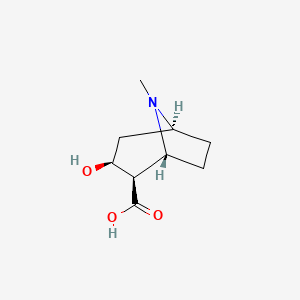

古柯碱是一种存在于古柯叶中的托品烷生物碱。它在结构上与可卡因有关,既是代谢物又是前体。古柯碱是一种含有氮桥的环庚烷衍生物,通过用酸或碱水解可卡因获得。 它与一个水分子结晶,晶体熔点为198–199°C .

准备方法

合成路线和反应条件

古柯碱可以通过用酸或碱水解可卡因来合成。水解过程涉及将可卡因分解为古柯碱和其他副产物。 反应条件通常涉及在盐酸或氢氧化钠存在下加热可卡因 .

工业生产方法

在工业环境中,古柯碱是通过提取古柯叶并使其水解来生产的。提取的古柯叶用盐酸或氢氧化钠处理,得到古柯碱。 所得的古柯碱随后通过结晶纯化 .

化学反应分析

反应类型

古柯碱会发生多种化学反应,包括:

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 五氯化磷常用于取代反应.

形成的主要产物

氧化: 脱氢古柯碱和托品碱。

还原: 异古柯碱。

取代: 脱氢古柯碱.

科学研究应用

Analytical Applications

Ecgonine is primarily recognized for its role in analytical chemistry, particularly in the detection of cocaine and its metabolites. Several studies have developed methods to quantify this compound and related compounds in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

A notable method involves the use of liquid chromatography coupled with mass spectrometry to analyze this compound along with cocaine and its metabolites in plasma samples. This method allows for the rapid and sensitive detection of these compounds, which is crucial for monitoring drug metabolism and degradation over time. For instance, one study demonstrated that this compound could be detected in plasma samples after the degradation of cocaine, highlighting its potential as a biomarker for cocaine use .

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography has also been employed to analyze this compound methyl ester, a significant metabolite of cocaine. This technique allows for the identification of this compound without the need for derivatization, making it a valuable tool in forensic toxicology . The ability to detect this compound methyl ester in urine samples enhances the accuracy of drug testing protocols.

Pharmacological Research

This compound has garnered attention in pharmacological studies due to its potential analgesic properties. Research indicates that topical applications containing this compound may lead to detectable levels in urine, suggesting systemic absorption and possible therapeutic effects .

Topical Analgesics

In clinical trials involving Esterom, a topical formulation containing this compound components, patients exhibited significant urinary concentrations of this compound after application. This suggests that this compound may contribute to the analgesic effects observed with such formulations . Further studies are warranted to explore the efficacy and safety of this compound-based therapies.

Toxicology and Drug Testing

This compound's role as a metabolite in drug testing is critical, particularly in distinguishing between different routes of cocaine administration (e.g., intranasal vs. intravenous). The presence of this compound methyl ester in urine can serve as an indicator of cocaine use, providing valuable information for toxicological assessments .

Detection Methods

The detection methods for this compound and its metabolites are essential for forensic investigations. Techniques such as solid-phase extraction followed by LC-MS have been validated for their accuracy and sensitivity, allowing for reliable quantification of this compound in various biological matrices .

Case Studies

Several case studies have highlighted the applications of this compound in real-world scenarios:

- Case Study 1 : A study involving patients treated with topical anesthetics showed that this compound was detectable in urine samples post-application, indicating its potential role as a systemic analgesic agent.

- Case Study 2 : In forensic settings, the analysis of urine samples from suspected cocaine users revealed high concentrations of this compound methyl ester, providing evidence for recent cocaine use and aiding legal investigations.

作用机制

古柯碱通过与各种分子靶点和途径相互作用来发挥作用。作为可卡因的代谢物,古柯碱参与体内分解可卡因的代谢途径。 它也是其他托品烷生物碱的前体,这些生物碱具有多种药理作用 .

相似化合物的比较

类似化合物

可卡因: 与古柯碱在结构上相关,既是前体又是代谢物。

脱氢古柯碱: 由古柯碱氧化形成。

异古柯碱: 由古柯碱还原形成。

托品碱: 由脱氢古柯碱消除二氧化碳形成.

独特性

古柯碱因其作为可卡因代谢物和前体的双重作用而独一无二。 它的结构特征,如氮桥和环庚烷环,使其与其他托品烷生物碱区别开来 .

属性

CAS 编号 |

876657-17-9 |

|---|---|

分子式 |

C9H15NO3 |

分子量 |

185.22 g/mol |

IUPAC 名称 |

(1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5/h5-8,11H,2-4H2,1H3,(H,12,13)/t5-,6+,7-,8+/m0/s1 |

InChI 键 |

PHMBVCPLDPDESM-FKSUSPILSA-N |

SMILES |

CN1C2CCC1C(C(C2)O)C(=O)O |

手性 SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)O |

规范 SMILES |

CN1C2CCC1C(C(C2)O)C(=O)O |

相关CAS编号 |

5796-31-6 (hydrochloride) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。